molecular formula C10H20N2O B13146874 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one

Cat. No.: B13146874
M. Wt: 184.28 g/mol
InChI Key: CVHFUAWMDUAROX-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is a chemical compound with the molecular formula C₁₀H₂₀N₂O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one typically involves the reaction of azepane with a suitable aminomethylating agent, followed by the introduction of the propanone group. One common method involves the reaction of azepane with formaldehyde and hydrogen cyanide to form the aminomethyl derivative, which is then reacted with acetone under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Aminomethyl)piperidin-1-yl]propan-1-one: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.

    1-[2-(Aminomethyl)morpholin-1-yl]propan-1-one: Contains a morpholine ring with an oxygen atom in the ring structure.

Uniqueness

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to six-membered ring analogs

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[2-(aminomethyl)azepan-1-yl]propan-1-one

InChI

InChI=1S/C10H20N2O/c1-2-10(13)12-7-5-3-4-6-9(12)8-11/h9H,2-8,11H2,1H3

InChI Key

CVHFUAWMDUAROX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCCCC1CN

Origin of Product

United States

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